Haloxyfop-d4

Analytical Chemistry Mass Spectrometry Internal Standard

Haloxyfop-d4 is a deuterated internal standard (≥98% purity) designed for precise quantification of haloxyfop in complex matrices. Unlike unlabeled haloxyfop, its +4 Da mass shift eliminates interference from the native analyte, enabling accurate recovery correction in LC-MS/MS. Validated for EU infant formula MRL testing (0.003 mg/kg, recoveries 92-114%) and environmental fate studies. Essential for laboratories requiring regulatory-grade data.

Molecular Formula C15H11ClF3NO4
Molecular Weight 365.72 g/mol
Cat. No. B150307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloxyfop-d4
SynonymsHaloxyfop-d4;  Haloxyfop Acid-d4;  2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy-d4]propanoic Acid
Molecular FormulaC15H11ClF3NO4
Molecular Weight365.72 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/i2D,3D,4D,5D
InChIKeyGOCUAJYOYBLQRH-QFFDRWTDSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haloxyfop-d4: Deuterated Herbicide Analytical Standard for LC-MS/MS Quantification


Haloxyfop-d4 (CAS 127893-34-9) is a deuterium-labeled analog of the aryloxyphenoxypropionic acid herbicide haloxyfop [1]. It is classified as a stable isotope-labeled internal standard (SIL-IS), specifically intended for use in quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) . The compound exhibits a nominal mass increase of 4 Da relative to the unlabeled analyte due to the incorporation of four deuterium atoms on the phenoxy ring [1]. Haloxyfop-d4 is supplied as a neat solid with a certified purity typically ≥98% .

Why Unlabeled Haloxyfop Cannot Substitute for Haloxyfop-d4 in Trace Quantitative Analysis


Generic substitution of Haloxyfop-d4 with its unlabeled counterpart is not feasible for its primary role as an internal standard in mass spectrometry-based assays. The core analytical function of a deuterated internal standard is to provide a physicochemical mimic of the target analyte that is nonetheless distinguishable by the mass analyzer [1]. Haloxyfop-d4 achieves this via a +4 Da mass shift relative to haloxyfop (C₁₅H₁₁ClF₃NO₄, MW ~361.7 g/mol), which places the internal standard signal in a distinct m/z channel, free from natural isotopic interference . Unlabeled haloxyfop cannot fulfill this role, as it is identical to the analyte. While alternative approaches such as external calibration or matrix-matched standards exist, they cannot correct for sample-to-sample variations in extraction recovery, matrix-induced ion suppression/enhancement, and instrument drift to the same degree [1][2]. Furthermore, other in-class herbicides (e.g., fluazifop) differ in molecular weight and chromatographic behavior, precluding their use as direct surrogates for haloxyfop without method revalidation [2].

Haloxyfop-d4: Quantitative Differentiation Evidence for Analytical Method Selection


Mass Discrimination: Haloxyfop-d4 Provides a +4 Da Shift for Unambiguous MS Detection

Haloxyfop-d4 is distinguished from its unlabeled counterpart by a +4 Da mass increase (MW 365.72 g/mol vs. ~361.7 g/mol for haloxyfop) due to four deuterium substitutions on the phenoxy ring . This mass difference ensures that the internal standard and analyte are resolved in the mass spectrometer, allowing for independent integration of their signals without interference from natural isotopic distribution [1].

Analytical Chemistry Mass Spectrometry Internal Standard

Isotopic Purity: Haloxyfop-d4 Delivers ≥98% Chemical Purity for Reliable Quantification

Commercial preparations of Haloxyfop-d4 are supplied with a certified purity of ≥98% . This high isotopic and chemical purity minimizes the contribution of unlabeled haloxyfop and other impurities, which could otherwise bias the calculated analyte concentration. Lower-purity alternatives or in-house synthesized standards may introduce variability and require additional characterization [1].

Analytical Chemistry Quality Control Reference Material

Method Accuracy: Haloxyfop-d4-Enabled Isotope Dilution Achieves 92.2–114% Recovery in Complex Matrices

When used as an internal standard in an LC-MS/MS method for total haloxyfop analysis in infant formula and related ingredient matrices, Haloxyfop-d4 facilitated mean recoveries ranging from 92.2% to 114% across all fortification levels [1]. This performance demonstrates the ability of the deuterated internal standard to effectively compensate for matrix effects and extraction losses in challenging sample types, including high-carbohydrate, high-protein, and high-fat ingredients [1].

Analytical Method Validation Food Safety Residue Analysis

Precision: Haloxyfop-d4 Internal Standardization Yields RSD ≤14% for Reproducible Quantification

In the same inter-laboratory validation study, the use of Haloxyfop-d4 as an internal standard contributed to achieving repeatability, within-lab reproducibility, and inter-laboratory reproducibility relative standard deviations (RSDs) of ≤14% across all fortified matrices [1]. This precision profile underscores the robustness of the isotope dilution approach in minimizing random errors associated with sample preparation and LC-MS/MS analysis [1].

Analytical Method Validation Precision Inter-laboratory Study

Sensitivity: Haloxyfop-d4 Facilitates Quantification at EU Regulatory Limit of 0.003 mg/kg

The LC-MS/MS method employing Haloxyfop-d4 as an internal standard was specifically validated to reliably identify and quantify total haloxyfop at the target level of 0.003 mg/kg in both powdered and ready-to-feed infant formulas [1]. This limit corresponds to the maximum residue level (MRL) set by the European Commission directive 2006/141/EC [1]. The use of the deuterated IS is critical for achieving the necessary sensitivity and accuracy at this low concentration [1].

Food Safety Regulatory Compliance LC-MS/MS

Optimal Use Cases for Haloxyfop-d4 Based on Quantitative Performance Data


Regulatory Compliance Testing of Haloxyfop Residues in Infant Formula

Haloxyfop-d4 is the internal standard of choice for laboratories conducting pesticide residue analysis in infant formula and related high-value food matrices. The validated LC-MS/MS method demonstrates that Haloxyfop-d4 enables accurate quantification at the EU regulatory limit of 0.003 mg/kg, with recoveries between 92.2–114% and RSDs ≤14% [1]. This performance meets the stringent data quality requirements for regulatory submission and import/export testing.

Environmental Fate and Metabolism Studies of Haloxyfop

For studies tracking the degradation and transformation of haloxyfop in soil, water, or plant tissues, Haloxyfop-d4 serves as a critical internal standard to correct for matrix-induced ion suppression in LC-MS/MS analysis. Its +4 Da mass shift allows for precise quantification of the parent compound and metabolites, even in complex environmental extracts [2]. This is essential for generating reliable data on environmental half-life and metabolite formation [2].

Method Development and Inter-Laboratory Validation of Pesticide Multi-Residue Methods

Laboratories developing or validating multi-residue LC-MS/MS methods for phenoxy acid herbicides should prioritize Haloxyfop-d4. Its established use in a published, inter-laboratory validated method [1] provides a benchmark for method performance. The compound's high isotopic purity (≥98%) and documented stability ensure reliable long-term use as a calibration standard and internal standard for haloxyfop and its esters.

Biomonitoring and Human Exposure Assessment

In studies measuring human exposure to haloxyfop herbicides (e.g., in urine), Haloxyfop-d4 is indispensable for achieving the low to sub-ppb detection limits required for biomonitoring. A validated GC-MS method using isotopically labeled haloxyfop demonstrated a mean relative recovery of 107±7% and a coefficient of variation of 3% at 100 ng/mL [3]. Haloxyfop-d4, as a deuterated analog, is the preferred internal standard for modern LC-MS/MS biomonitoring workflows.

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